molecular formula C15H20N2 B1671821 Indalpine CAS No. 63758-79-2

Indalpine

Cat. No.: B1671821
CAS No.: 63758-79-2
M. Wt: 228.33 g/mol
InChI Key: SADQVAVFGNTEOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indalpine is a selective serotonin reuptake inhibitor (SSRI) class drug . Its primary target is the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Mode of Action

This compound binds to the serotonin transporter, blocking the reuptake of serotonin . This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to prolonged serotonergic activity . The enhanced serotonergic neurotransmission is thought to be responsible for its antidepressant effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound affects the balance of serotonin in the brain . This can lead to downstream effects on mood, sleep, appetite, and other physiological processes that are regulated by serotonin .

Pharmacokinetics

Like other ssris, it is likely to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can affect the bioavailability of this compound, which in turn influences its therapeutic efficacy and potential for side effects .

Result of Action

The molecular effect of this compound is the inhibition of the serotonin transporter, leading to increased serotonin levels in the synaptic cleft . At the cellular level, this can lead to enhanced serotonergic neurotransmission, affecting various physiological processes regulated by serotonin . The overall result is an improvement in mood and a reduction in the symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, individual differences in metabolism can affect the drug’s pharmacokinetics and thus its therapeutic efficacy . Additionally, certain environmental factors such as diet, concurrent medications, and overall health status can influence the body’s response to this compound .

Biochemical Analysis

Biochemical Properties

Indalpine plays a significant role in biochemical reactions, particularly those involving the neurotransmitter serotonin. It acts as a selective serotonin reuptake inhibitor (SSRI), meaning it prevents the reabsorption of serotonin into neurons, thereby increasing the amount of serotonin available in the synaptic cleft . This interaction with serotonin and its transport proteins is a key aspect of this compound’s biochemical activity .

Cellular Effects

This compound’s primary cellular effect is the alteration of serotonin levels within the synaptic cleft. By inhibiting the reuptake of serotonin, this compound increases the concentration of this neurotransmitter, which can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin transporter on presynaptic neurons. This binding inhibits the reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft . The increased serotonin levels can then bind to postsynaptic serotonin receptors, leading to changes in cellular signaling and gene expression .

Temporal Effects in Laboratory Settings

Like other SSRIs, it is likely that the effects of this compound would become more pronounced over time with continued use, as the increased serotonin levels lead to downstream changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models would likely vary with dosage, as is the case with other SSRIs . Higher doses might lead to more pronounced increases in serotonin levels, but could also potentially result in toxic or adverse effects .

Metabolic Pathways

Like other SSRIs, it is likely metabolized in the liver, potentially involving enzymes such as the cytochrome P450 system .

Transport and Distribution

This compound, like other SSRIs, is likely transported throughout the body via the bloodstream after oral administration . Within cells, it likely interacts with the serotonin transporter, which is primarily located on the presynaptic neuron in the synaptic cleft .

Subcellular Localization

The subcellular localization of this compound is primarily at the serotonin transporter on the presynaptic neuron . By binding to this transporter, this compound prevents the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft .

Chemical Reactions Analysis

Indalpine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indoline derivatives .

Properties

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQVAVFGNTEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63845-42-1 (mono-hydrochloride)
Record name Indalpine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80213196
Record name Indalpine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63758-79-2
Record name Indalpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63758-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indalpine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indalpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Indalpine
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Record name Indalpine
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Record name INDALPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Indalpine?

A1: this compound exerts its primary pharmacological effect by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) at the neuronal synapse. [, , ] This inhibition leads to an increased concentration of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission. [, ]

Q2: How does this compound's binding to the serotonin transporter differ from other SSRIs like Imipramine?

A2: While both this compound and Imipramine block the serotonin transporter, they exhibit different binding characteristics. Research suggests that this compound binds to the 5-HT uptake recognition site differently than Imipramine-like compounds. [] Notably, this compound binding displays sodium ion (Na+) and chloride ion (Cl-) dependency and is competitively inhibited by 5-HT itself. [, ]

Q3: What downstream effects are observed following this compound-induced serotonin reuptake inhibition?

A3: Enhanced serotonergic neurotransmission due to this compound administration leads to various downstream effects, including modulation of mood, sleep, appetite, and pain perception. [, , , ] Preclinical studies have demonstrated its potential antidepressant and anxiolytic effects. [, , , ]

Q4: What is the molecular formula and molecular weight of this compound?

A4: this compound has a molecular formula of C15H20N2 and a molecular weight of 228.33 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not delve into detailed spectroscopic characterization, various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to elucidate its structural features.

Q6: What is the pharmacokinetic profile of this compound?

A6: Following oral administration, this compound is absorbed relatively rapidly, achieving peak plasma concentrations within approximately 2 hours. [] The drug exhibits a mean elimination half-life of around 10 hours. [] It undergoes metabolism, primarily resulting in the formation of 4-[2-(3-indolyl)ethyl]-2-piperidinone. []

Q7: Has this compound's efficacy been demonstrated in preclinical models of depression?

A7: Yes, studies employing the "learned helplessness" paradigm in rats, a widely recognized model for depression, have demonstrated this compound's ability to reverse helpless behavior. [] This effect is antagonized by benzodiazepines like Diazepam and Lorazepam, suggesting potential pharmacodynamic interactions between these drug classes. []

Q8: Are there any reported drug-drug interactions associated with this compound?

A8: Co-administration of this compound with benzodiazepines, such as Diazepam and Lorazepam, has been shown to attenuate its antidepressant-like effects in preclinical models. [] This highlights the potential for pharmacodynamic interactions between these drug classes, potentially stemming from their opposing influences on serotonergic and GABAergic neurotransmission. []

Q9: What is known about the safety and toxicity profile of this compound?

A9: While this compound generally demonstrates a favorable safety profile compared to tricyclic antidepressants, some adverse effects have been reported. These include gastrointestinal disturbances, insomnia, and potential for liver toxicity. [, , ]

Q10: Has this compound demonstrated any hepatotoxic effects?

A10: Case reports have linked this compound administration to instances of hepatitis and pancreatitis. [, ] This underscores the importance of monitoring liver function parameters during this compound therapy.

Q11: What analytical techniques are employed to quantify this compound and its metabolites?

A12: High-performance liquid chromatography (HPLC) coupled with fluorometric detection has been successfully utilized to measure plasma and urine concentrations of this compound and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone. [] This sensitive analytical method enables researchers to study the drug's pharmacokinetic profile.

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